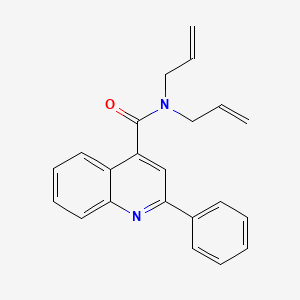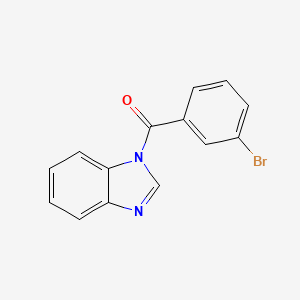
N,N-diallyl-2-phenyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Phenyl-4-quinolinecarboxamide” is a chemical compound with the linear formula C16H12N2O . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .Molecular Structure Analysis
The molecular formula for “2-Phenyl-4-quinolinecarboxamide” is C16H12N2O . For “N-Isopropyl-2-phenyl-4-quinolinecarboxamide”, the molecular formula is C19H18N2O .Chemical Reactions Analysis
The alkylation of 2-phenyl-4-quinolones was investigated and showed that the N-alkylation versus O-alkylation is highly dependent on whether C-5 is hydroxylated or not. N-Alkylation is favored by the presence of a 5-hydroxyl group .Physical And Chemical Properties Analysis
The average mass of “N-Isopropyl-2-phenyl-4-quinolinecarboxamide” is 290.359 Da . The average mass of “N-(Diphenylmethyl)-2-phenyl-4-quinolinecarboxamide” is 414.498 Da .科学的研究の応用
Antitumor Activity
Quinolinecarboxamide derivatives, including N,N-diallyl-2-phenyl-4-quinolinecarboxamide, have been studied for their potential as antitumor agents. Research shows that phenyl-substituted derivatives of quinolinecarboxamides can act as "minimal" DNA-intercalating agents, exhibiting antitumor activity in solid tumor models. These compounds' activity is influenced by their DNA binding ability, suggesting a need for a careful balance between DNA association constants and antitumor efficacy (Atwell, Baguley, & Denny, 1989).
Photochemical Reactions
N,N-diallyl-2-quinolone-3-carboxamides have been explored for their photochemical properties, particularly in the context of asymmetric intramolecular cyclobutane formation. Research demonstrates that these compounds can form chiral crystals that, when subjected to photochemical reactions, yield chiral cyclobutanes with high enantiomeric excess. This finding highlights the potential of N,N-diallyl-2-phenyl-4-quinolinecarboxamide and related compounds in synthesizing chiral molecules (Yagishita, Sakamoto, Mino, & Fujita, 2011).
Radioligand Development
Quinoline-2-carboxamide derivatives have been labeled with carbon-11 to create potential radioligands for imaging peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET). These radioligands, including N-[methyl-11C]-quinoline-2-carboxamides, show high specific binding to PBR in various organs, indicating their potential for noninvasive assessment of PBR in vivo (Matarrese, Moresco, Cappelli, et al., 2001).
Asymmetric Reactions
Research into the chiral properties of N,N-diallyl-2-quinolone-3-carboxamides has shown that spontaneous crystallization can lead to chiral crystals, which can then be used in asymmetric reactions. For example, N,N-diallyl-4-methyl-1-propyl-2-quinolone-3-carboxamide can retain its molecular chirality even after dissolution, allowing for the effective transfer of chirality to products through a series of reactions, including hydrogenation and intermolecular photocycloaddition (Yagishita, Mino, Fujita, & Sakamoto, 2012).
将来の方向性
The antibacterial activities of these compounds against Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), as well as one strain of methicillin-resistant Staphylococcus aureus (MRSA) bacteria were evaluated . Some compounds displayed good antibacterial activity against Staphylococcus aureus .
特性
IUPAC Name |
2-phenyl-N,N-bis(prop-2-enyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-3-14-24(15-4-2)22(25)19-16-21(17-10-6-5-7-11-17)23-20-13-9-8-12-18(19)20/h3-13,16H,1-2,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOYYNFGMNZNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N,N-di(prop-2-en-1-yl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5563223.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5563230.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5563238.png)
![6-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5563245.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5563246.png)
![N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5563248.png)

![2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5563261.png)
![(3R*,4R*)-3-cyclopropyl-1-[(2-ethoxyphenyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5563278.png)
![N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5563280.png)
![N~3~-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5563284.png)
![(1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563314.png)
![ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5563316.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)